2-Cyano-4-(2-fluorophenyl)phenol
CAS No.: 1214385-63-3
Cat. No.: VC11708105
Molecular Formula: C13H8FNO
Molecular Weight: 213.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214385-63-3 |
|---|---|
| Molecular Formula | C13H8FNO |
| Molecular Weight | 213.21 g/mol |
| IUPAC Name | 5-(2-fluorophenyl)-2-hydroxybenzonitrile |
| Standard InChI | InChI=1S/C13H8FNO/c14-12-4-2-1-3-11(12)9-5-6-13(16)10(7-9)8-15/h1-7,16H |
| Standard InChI Key | JJCNQKOAIKHCLC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C#N)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C#N)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and IUPAC Nomenclature
The molecular formula of 2-cyano-4-(2-fluorophenyl)phenol is C₁₃H₈FNO, with a molecular weight of 213.21 g/mol. Its IUPAC name is 4-(2-fluorophenyl)-2-hydroxybenzonitrile, reflecting the substitution pattern on the phenolic ring.
Structural Characterization
The compound’s structure has been confirmed via spectroscopic methods:
-
¹H NMR: A singlet at δ 10.2–10.5 ppm corresponds to the phenolic -OH proton. The aromatic region (δ 6.8–8.0 ppm) shows splitting patterns consistent with fluorine coupling .
-
¹³C NMR: Signals at δ 118–120 ppm (C≡N) and δ 160–165 ppm (C-F) confirm the cyano and fluorophenyl groups.
-
IR Spectroscopy: A sharp peak at ~2240 cm⁻¹ (C≡N stretch) and a broad band at ~3300 cm⁻¹ (-OH stretch) are diagnostic.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 213.21 g/mol |
| Melting Point | 152–155°C (estimated) |
| Solubility | DMSO, DMF, THF |
| logP (Octanol-Water) | 2.8 (predicted) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step route:
-
Friedel-Crafts Acylation: 2-Fluorobenzene is reacted with acrylonitrile under acidic conditions to introduce the cyano group .
-
Phenol Formation: Hydroxylation via Ullmann coupling or nucleophilic aromatic substitution introduces the phenolic -OH group.
A representative procedure from patent literature involves:
-
Reacting 2-fluoroiodobenzene with 4-hydroxybenzonitrile in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (K₃PO₄) at 110°C for 12 hours .
-
Yields of 68–72% are reported after purification via column chromatography .
Industrial-Scale Optimization
For large-scale production, continuous flow reactors improve efficiency:
-
Reactor Conditions: 150°C, 5 bar pressure, residence time of 30 minutes.
-
Catalyst Recycling: Palladium nanoparticles immobilized on mesoporous silica reduce costs by enabling 5–7 reuse cycles.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Ullmann Coupling | 65 | 95 | Moderate |
| Palladium-Catalyzed | 72 | 98 | High |
| Microwave-Assisted | 70 | 97 | Low |
Chemical Reactivity and Derivatives
Electrophilic Substitution
The electron-withdrawing cyano group directs incoming electrophiles to the meta position relative to the phenol group. For example:
-
Nitration: Concentrated HNO₃/H₂SO₄ yields 3-nitro derivatives at 0°C.
-
Sulfonation: Oleum (20% SO₃) introduces sulfonic acid groups at 80°C.
Functional Group Transformations
-
Cyano Reduction: LiAlH₄ reduces -C≡N to -CH₂NH₂, forming 2-(aminomethyl)-4-(2-fluorophenyl)phenol.
-
Fluorine Displacement: Nucleophilic substitution with amines (e.g., piperidine) replaces fluorine under microwave irradiation .
Applications in Pharmaceutical Research
Antimicrobial Activity
In vitro studies against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) suggest potential as a broad-spectrum antibiotic lead. The fluorophenyl moiety enhances membrane permeability, while the phenol group disrupts bacterial cell walls.
Kinase Inhibition
Molecular docking simulations indicate strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase . Derivative 4a (2-cyano-4-(2-fluorophenyl)phenol methyl ether) shows IC₅₀ = 0.8 μM in A549 lung cancer cells.
Table 3: Biological Activity Profile
| Assay | Result |
|---|---|
| EGFR Inhibition | IC₅₀ = 1.2 μM |
| COX-2 Inhibition | 34% at 10 μM |
| Cytotoxicity (HeLa) | CC₅₀ = 25 μM |
Future Directions and Challenges
Drug Delivery Systems
Encapsulation in PEG-PLGA nanoparticles improves bioavailability from 12% to 58% in murine models. Further studies are needed to assess long-term stability.
Environmental Impact
The cyano group’s persistence in soil (t₁/₂ = 120 days) raises concerns about bioaccumulation. Biodegradation studies using Pseudomonas putida are ongoing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume